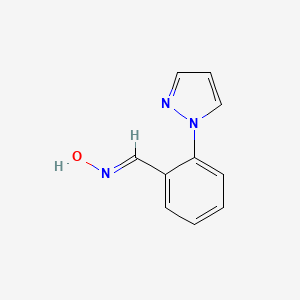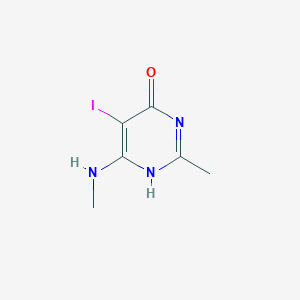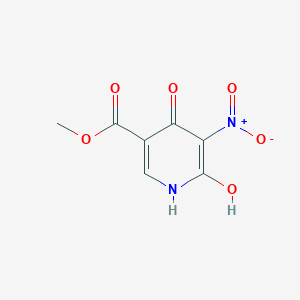
5-chloro-2-methyl-6-pyrrolidin-1-yl-1H-pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the PubChem 5-chloro-2-methyl-6-pyrrolidin-1-yl-1H-pyrimidin-4-one is known as 5-Chloro-2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinol. This compound is a biochemical used primarily in proteomics research. It has a molecular formula of C9H12ClN3O and a molecular weight of 213.66 g/mol .
Méthodes De Préparation
The preparation of 5-Chloro-2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinol involves several synthetic routes. One common method includes the reaction of 2-methyl-4,6-dichloropyrimidine with pyrrolidine under controlled conditions. The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate, and the mixture is heated to facilitate the substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
5-Chloro-2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: In the presence of water and an acid or base, the compound can hydrolyze to form pyrimidinol derivatives. Common reagents used in these reactions include sodium hydride, potassium carbonate, and various acids and bases. .
Applications De Recherche Scientifique
5-Chloro-2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, including its role as an inhibitor in various biochemical pathways.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 5-Chloro-2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
5-Chloro-2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinol can be compared with other similar compounds, such as:
2-Methyl-4,6-dichloropyrimidine: A precursor in the synthesis of the compound.
Pyrrolidine derivatives: Compounds with similar structural features and chemical properties.
Other pyrimidinol compounds: Compounds with similar functional groups and biological activities. The uniqueness of 5-Chloro-2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinol lies in its specific substitution pattern and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties .
Propriétés
IUPAC Name |
5-chloro-2-methyl-6-pyrrolidin-1-yl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-6-11-8(7(10)9(14)12-6)13-4-2-3-5-13/h2-5H2,1H3,(H,11,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQVOKUBVYDGMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C(=C(N1)N2CCCC2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C(=C(N1)N2CCCC2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![sodium;2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B7852857.png)





![sodium;(6R,7S)-7-[[2-[(2S)-2-amino-2-carboxyethyl]sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7852921.png)




![methyl (2E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-hydroxyiminoacetate](/img/structure/B7852954.png)
![methyl 4-[[5-oxo-3-(trifluoromethyl)-1H-pyrazol-4-ylidene]methylamino]benzoate](/img/structure/B7852955.png)
![methyl 3-[[5-oxo-3-(trifluoromethyl)-1H-pyrazol-4-ylidene]methylamino]thiophene-2-carboxylate](/img/structure/B7852961.png)
